Cas no 6214-29-5 ((2E)-3-methoxyprop-2-enoic acid)

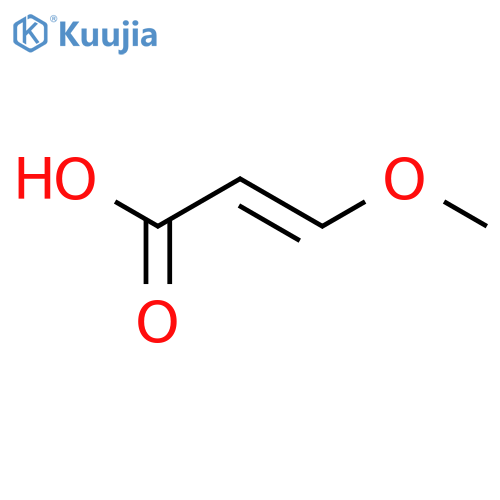

6214-29-5 structure

商品名:(2E)-3-methoxyprop-2-enoic acid

(2E)-3-methoxyprop-2-enoic acid 化学的及び物理的性質

名前と識別子

-

- 2-PROPENOIC ACID, 3-METHOXY-, (2E)-

- (2E)-3-methoxyprop-2-enoic acid

- 3-methoxypropenoic acid

- VFUQDUGKYYDRMT-NSCUHMNNSA-N

- (E)-3-methoxyprop-2-enoic Acid

- (E)-3-Methoxyacrylic acid

- starbld0049751

- AS-77727

- beta-methoxyacrylic acid

- (2E)-3-methoxyacrylic acid

- (E)-beta-methoxyacrylic acid

- 3-METHOXYACRYLIC ACID

- D97266

- propenoic acid, 3-methoxy-

- EN300-116057

- CS-0201343

- 6214-29-5

- 6162-52-3

- 3-methoxyprop-2-enoic acid

- 2-Propenoic acid, 3-methoxy-

- 3-Methoxy acrylic acid

- BS-47890

- 2-?Propenoic acid, 3-?methoxy-

-

- MDL: MFCD06208061

- インチ: InChI=1S/C4H6O3/c1-7-3-2-4(5)6/h2-3H,1H3,(H,5,6)/b3-2+

- InChIKey: VFUQDUGKYYDRMT-NSCUHMNNSA-N

- ほほえんだ: CO\C=C\C(O)=O

計算された属性

- せいみつぶんしりょう: 102.031694049g/mol

- どういたいしつりょう: 102.031694049g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 7

- 回転可能化学結合数: 2

- 複雑さ: 84.9

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 1

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 46.5Ų

- 疎水性パラメータ計算基準値(XlogP): 0

(2E)-3-methoxyprop-2-enoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-306885-0.05g |

(2E)-3-methoxyprop-2-enoic acid |

6214-29-5 | 95% | 0.05g |

$118.0 | 2023-09-05 | |

| Enamine | EN300-306885-5g |

(2E)-3-methoxyprop-2-enoic acid |

6214-29-5 | 95% | 5g |

$1695.0 | 2023-09-05 | |

| eNovation Chemicals LLC | Y1212329-1g |

(E)-3-Methoxyacrylic acid |

6214-29-5 | 95% | 1g |

$380 | 2024-07-23 | |

| Enamine | EN300-306885-5.0g |

(2E)-3-methoxyprop-2-enoic acid |

6214-29-5 | 5.0g |

$388.0 | 2023-02-25 | ||

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-WR421-200mg |

(2E)-3-methoxyprop-2-enoic acid |

6214-29-5 | 97% | 200mg |

872.0CNY | 2021-07-14 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1272013-250mg |

(E)-3-Methoxyacrylic acid |

6214-29-5 | 98% | 250mg |

¥477.00 | 2024-05-06 | |

| Enamine | EN300-306885-0.1g |

(2E)-3-methoxyprop-2-enoic acid |

6214-29-5 | 95% | 0.1g |

$176.0 | 2023-09-05 | |

| Enamine | EN300-306885-0.5g |

(2E)-3-methoxyprop-2-enoic acid |

6214-29-5 | 95% | 0.5g |

$457.0 | 2023-09-05 | |

| Enamine | EN300-306885-10g |

(2E)-3-methoxyprop-2-enoic acid |

6214-29-5 | 95% | 10g |

$2516.0 | 2023-09-05 | |

| eNovation Chemicals LLC | D965245-1g |

(2E)-3-methoxyprop-2-enoic acid |

6214-29-5 | 95% | 1g |

$398 | 2025-02-22 |

(2E)-3-methoxyprop-2-enoic acid 関連文献

-

Matthew Tirrell Soft Matter, 2011,7, 9572-9582

-

Hosung Yang,Kwanwoo Shin,Giyoong Tae,Sushil K. Satija Soft Matter, 2009,5, 2731-2737

-

Jian Fan,Shengke Wang,Jiahui Chen,Manyi Wu,Jitan Zhang,Meihua Xie Org. Chem. Front., 2019,6, 437-441

-

Rui Xiong,Naihua Miao,Yan-Ling Li,Jian Zhou,Yuanchun Pan,Cuilian Wen,Bo Wu,Zhimei Sun RSC Adv., 2017,7, 8936-8943

6214-29-5 ((2E)-3-methoxyprop-2-enoic acid) 関連製品

- 221087-47-4(N-(6-Bromopyridin-2-Yl)-2,2-Dimethylpropanamide)

- 1428901-15-8(3-(2-methylpropyl)azetidin-3-ol)

- 2228525-09-3(3-2-(2,4,5-trifluorophenyl)ethylpyrrolidine)

- 1017210-11-5(4-(2,5-dimethylphenyl)butan-2-amine)

- 2138241-73-1(2H-Pyrazolo[4,3-c]pyridine, 3-(6-fluoro-3-pyridinyl)-4,5,6,7-tetrahydro-)

- 2172273-67-3(2-chloro-6-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidobenzoic acid)

- 2229400-41-1(2,2-dimethyl-3-(2-methyl-6-nitrophenyl)propan-1-ol)

- 389811-66-9({[2-Methyl-5-(morpholine-4-sulfonyl)phenyl]carbamoyl}methyl 2-chloropyridine-3-carboxylate)

- 1439373-47-3((2S)?-2,?4-?Morpholinedicarboxyl?ic Acid 4-?(Phenylmethyl) Ester)

- 1040634-44-3(2-{3-benzyl-8-fluoro-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(3-fluorophenyl)acetamide)

推奨される供給者

atkchemica

(CAS:6214-29-5)(2E)-3-methoxyprop-2-enoic acid

清らかである:95%+

はかる:1g/5g/10g/100g

価格 ($):問い合わせ